REACTION_CXSMILES
|
[O:1]1[C:5]([C:6]2[CH:7]=[C:8]([NH2:12])[CH:9]=[CH:10][CH:11]=2)=[CH:4][N:3]=[CH:2]1.[N+:13]([C:16]1[CH:21]=[CH:20][C:19]([S:22](Cl)(=[O:24])=[O:23])=[CH:18][CH:17]=1)([O-:15])=[O:14]>N1C=CC=CC=1>[N+:13]([C:16]1[CH:17]=[CH:18][C:19]([S:22]([NH:12][C:8]2[CH:9]=[CH:10][CH:11]=[C:6]([C:5]3[O:1][CH:2]=[N:3][CH:4]=3)[CH:7]=2)(=[O:24])=[O:23])=[CH:20][CH:21]=1)([O-:15])=[O:14]
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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O1C=NC=C1C=1C=C(C=CC1)N
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Name
|
|
Quantity
|
0.91 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The residue was partitioned between EtOAc and H2O
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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WASH
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Details
|
washed twice with H2O and once with saturated aqueous sodium chloride solution
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Type
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CUSTOM
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Details
|
dried
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Type
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CONCENTRATION
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Details
|
concentrated by evaporation
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Type
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CUSTOM
|
Details
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The residue was purified by column chromatography on silica-gel (5%-15% EtOAc-hexane)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=CC(=CC=C1)C1=CN=CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |